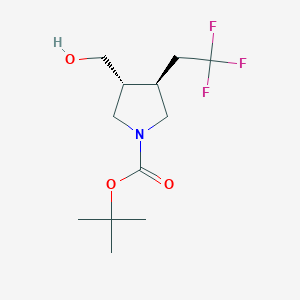
tert-Butyltrans-3-(hydroxymethyl)-4-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyltrans-3-(hydroxymethyl)-4-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxylate: is a synthetic organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a trifluoroethyl group attached to the pyrrolidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyltrans-3-(hydroxymethyl)-4-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is formed through cyclization reactions.
Introduction of Functional Groups: The tert-butyl, hydroxymethyl, and trifluoroethyl groups are introduced through various substitution reactions.
Final Esterification: The carboxylate group is introduced through esterification reactions using appropriate reagents and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Cyclization: Using high-yield cyclization reactions to form the pyrrolidine ring.
Efficient Substitution Reactions:
Automated Esterification: Utilizing automated systems for esterification to maintain consistency and efficiency.
化学反应分析
Types of Reactions
tert-Butyltrans-3-(hydroxymethyl)-4-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxylate to an alcohol.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted pyrrolidines.
科学研究应用
tert-Butyltrans-3-(hydroxymethyl)-4-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxylate: has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: Employed in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Industrial Applications: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of tert-Butyltrans-3-(hydroxymethyl)-4-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways Involved: It may modulate biochemical pathways related to its functional groups and structural features.
相似化合物的比较
tert-Butyltrans-3-(hydroxymethyl)-4-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxylate: can be compared with other pyrrolidine derivatives:
This compound: vs. : Highlighting differences in functional groups and their effects on reactivity and applications.
This compound: vs. : Comparing their biological activities and potential therapeutic uses.
Conclusion
This compound: is a versatile compound with significant potential in various fields of scientific research. Its unique structural features and reactivity make it a valuable tool in medicinal chemistry, organic synthesis, and industrial applications.
属性
分子式 |
C12H20F3NO3 |
|---|---|
分子量 |
283.29 g/mol |
IUPAC 名称 |
tert-butyl (3R,4R)-3-(hydroxymethyl)-4-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H20F3NO3/c1-11(2,3)19-10(18)16-5-8(4-12(13,14)15)9(6-16)7-17/h8-9,17H,4-7H2,1-3H3/t8-,9+/m0/s1 |
InChI 键 |
NIATWVPXANTEPO-DTWKUNHWSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)CO)CC(F)(F)F |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)CO)CC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


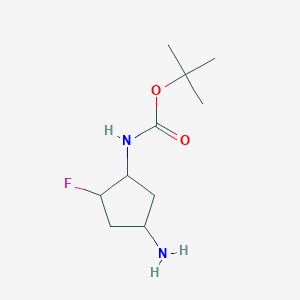

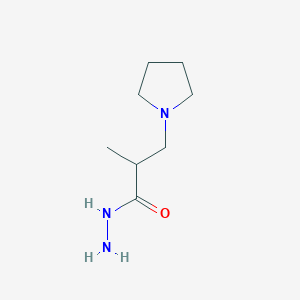


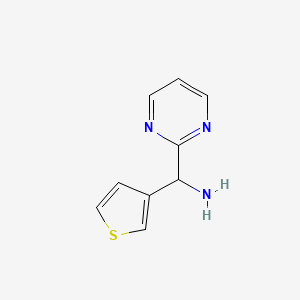
![2,3,5,7-Tetramethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13059555.png)
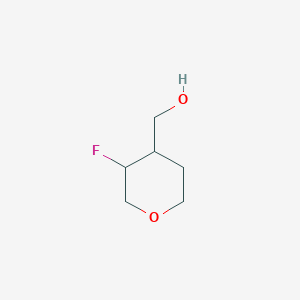

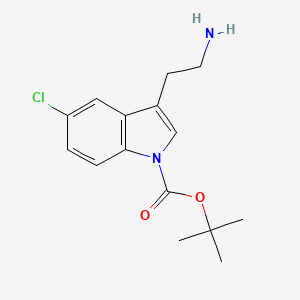
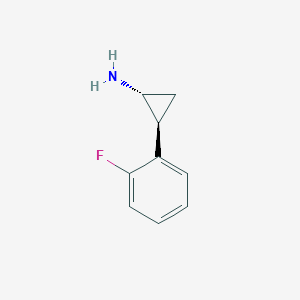


![cis-3-(4-Fluoro-phenoxy)-8-aza-bicyclo[3.2.1]octane](/img/structure/B13059612.png)
